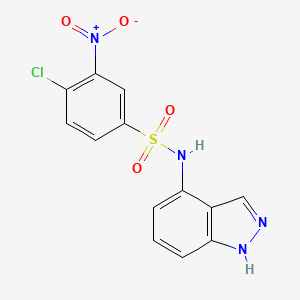

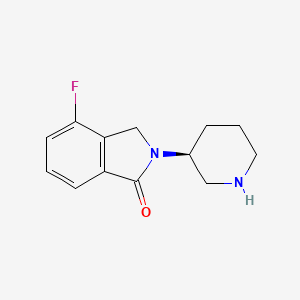

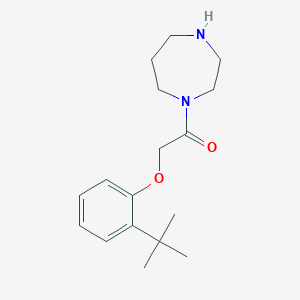

![molecular formula C7H14N2O2S B2595939 Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide CAS No. 160427-82-7](/img/structure/B2595939.png)

Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide, also known as OPTD, is a heterocyclic compound with a fused pyridine and thiadiazine core . It has a molecular weight of 190.27 .

Synthesis Analysis

While specific synthesis methods for Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide were not found, related compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been synthesized through various routes . For instance, one method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters .Molecular Structure Analysis

The InChI code for Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide is 1S/C7H14N2O2S/c10-12(11)6-4-8-7-3-1-2-5-9(7)12/h7-8H,1-6H2 . This indicates the molecular structure of the compound.科学的研究の応用

Antimicrobial Applications

The derivatives of 1,2,4-benzothiadiazine-1,1-dioxide, which share a structural similarity with Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide, have been reported to exhibit antimicrobial properties . These compounds have been tested against various Gram-positive and Gram-negative bacterial strains, showing promising results in inhibiting bacterial growth. The potential for these compounds to be developed into new classes of antibiotics is significant, especially in the face of rising antibiotic resistance.

Antiviral Activity

Research has indicated that certain 1,2,4-benzothiadiazine-1,1-dioxide derivatives possess antiviral activities . By extension, Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide could be explored for its efficacy against viral pathogens. This could pave the way for the development of novel antiviral drugs that are effective against a range of viruses, including those causing current global health challenges.

Antihypertensive Effects

One of the main areas of interest for the application of 1,2,4-benzothiadiazine-1,1-dioxide derivatives is their antihypertensive effects . These compounds can act as vasodilators, reducing blood pressure by relaxing the vascular smooth muscles. Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide could potentially be used to develop new medications for the treatment of hypertension.

Antidiabetic Potential

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with antidiabetic properties . Compounds with this structure have been explored for their ability to modulate blood glucose levels. Research into Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide could lead to new therapeutic agents for diabetes management.

Anticancer Research

Some derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have shown potential in anticancer research . They have been evaluated for their ability to inhibit the proliferation of cancer cells. Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide could be investigated for its possible use in cancer therapy, either as a standalone agent or in combination with other treatments.

KATP Channel Activation

Compounds containing the 1,2,4-benzothiadiazine-1,1-dioxide ring have been identified as KATP channel activators . These channels play a crucial role in various physiological processes, including insulin release and neuronal protection. Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide could be utilized in the development of drugs targeting KATP channels for the treatment of diseases like diabetes and neurodegenerative disorders.

AMPA Receptor Modulation

AMPA receptors are involved in fast synaptic transmission in the central nervous system. The modulation of these receptors is important for cognitive functions. 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to act as AMPA receptor modulators . This suggests that Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide could be valuable in the research of neurological conditions and cognitive enhancers.

PI3Kδ Inhibition for Immunomodulation

Novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide derivatives have been synthesized and evaluated as PI3Kδ inhibitors, which are important for immunomodulation . These inhibitors have shown efficacy in the treatment of disorders like B-cell malignancies. Given the structural similarities, Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide could be a candidate for further exploration in this therapeutic area.

将来の方向性

特性

IUPAC Name |

1,2,3,6,7,8,9,9a-octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c10-12(11)6-4-8-7-3-1-2-5-9(7)12/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMMDZZQDCJMLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)NCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

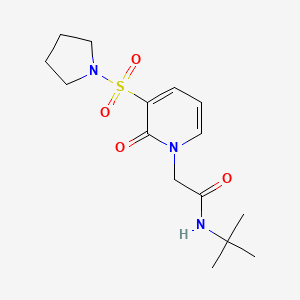

![4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2595857.png)

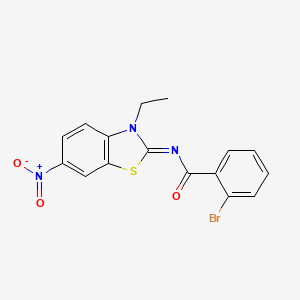

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2595863.png)

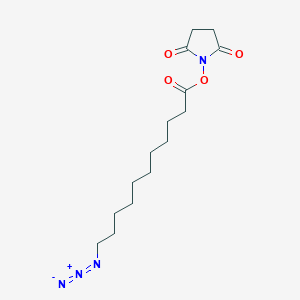

![1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea](/img/structure/B2595871.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2595874.png)

![3-benzyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)